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Compound of Interest

Compound Name: 2-(Methylamino)-3-nitrophenol

CAS No.: 163298-74-6

Cat. No.: B8756217 Get Quote

Executive Summary & Chemical Identity
CAS 163298-74-6 corresponds to 2-(Methylamino)-3-nitrophenol (also referred to as 3-

hydroxy-2-methylaminonitrobenzene).[1] It is a functionalized nitrophenol derivative often

analyzed in the context of oxidative hair dye formulations, impurity profiling, or as a potential

matrix for MALDI applications due to its structural similarity to 2-amino-3-nitrophenol.

This guide compares the ionization efficiency and fragmentation behavior of CAS 163298-74-6

against its non-methylated analog (CAS 603-85-0) and evaluates the optimal detection modes

(ESI+ vs. ESI-).

Feature Target Compound
Primary Alternative
(Analog)

CAS Number 163298-74-6 603-85-0

Chemical Name 2-(Methylamino)-3-nitrophenol 2-Amino-3-nitrophenol

Formula C₇H₈N₂O₃ C₆H₆N₂O₃

Mol. Weight 168.15 g/mol 154.12 g/mol

Primary Use Dye Intermediate / Impurity MALDI Matrix / Dye Coupler
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Technical Analysis: Fragmentation & Ionization[2]
Ionization Source Comparison (ESI+ vs. ESI-)
The presence of both a basic amine (secondary methylamine) and an acidic phenol group

creates a "zwitterionic" potential, allowing detection in both polarities.

Positive Mode (ESI+): Preferred for trace quantification. The secondary amine (

) readily protonates, yielding a stable

precursor at m/z 169.

Negative Mode (ESI-): The phenolic hydroxyl (

) and the electron-withdrawing nitro group (

) facilitate deprotonation, yielding

at m/z 167. While selective, sensitivity is often lower than ESI+ due to mobile phase pH
constraints.

Fragmentation Pathways (MS/MS)
The fragmentation of CAS 163298-74-6 follows characteristic pathways for ortho-nitroanilines.

The proximity of the nitro group to the amine and hydroxyl groups facilitates "ortho effects"

(intramolecular rearrangements).

Key Product Ions (ESI+ at m/z 169)
m/z 152 (

): Loss of the hydroxyl radical or rearrangement involving the nitro oxygen.

m/z 139 (

): Characteristic loss of nitric oxide, common in nitroaromatics.

m/z 123 (

): Direct cleavage of the nitro group.
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m/z 122 (

): Elimination of nitrous acid, often via an ortho rearrangement with the amine proton.

m/z 154 (

): Radical loss of the N-methyl group (less common in soft ionization but possible at high
collision energies).

Visualized Fragmentation Pathway
The following diagram illustrates the mechanistic cleavage of the precursor ion.

Precursor Ion
[M+H]+ m/z 169

Product Ion
[M+H - NO]+

m/z 139
-30 Da (NO)

Product Ion
[M+H - NO2]+

m/z 123
-46 Da (NO2)

Product Ion
[M+H - HNO2]+

m/z 122

-47 Da (HNO2)
(Ortho Effect)

Product Ion
[M+H - OH]+

m/z 152

-17 Da (OH)

Click to download full resolution via product page

Figure 1: Proposed ESI+ fragmentation pathway for 2-(Methylamino)-3-nitrophenol (m/z

169).

Experimental Protocol: Method Development
This protocol is designed for the quantification of CAS 163298-74-6 in complex matrices (e.g.,

cosmetic formulations or biological fluids).

LC-MS/MS Conditions
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Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

Mobile Phase B: Acetonitrile.

Flow Rate: 0.4 mL/min.

MRM Transition Table
Use these transitions for Multiple Reaction Monitoring (MRM) to ensure specificity against the

non-methylated analog.

Compound Polarity
Precursor
(m/z)

Product
(m/z)

Collision
Energy (eV)

Role

CAS 163298-

74-6
ESI (+) 169.1 123.1 20

Quantifier

(Loss of NO₂)

CAS 163298-

74-6
ESI (+) 169.1 139.1 15

Qualifier

(Loss of NO)

CAS 163298-

74-6
ESI (+) 169.1 122.1 25

Qualifier

(Ortho-

elimination)

Analog (603-

85-0)
ESI (+) 155.1 109.1 22

Specificity

Check

Sample Preparation (Self-Validating Step)
To verify the method distinguishes the methylated target from its analog:

Spike Check: Prepare a matrix blank spiked with CAS 603-85-0 (Analog).

Injection: Inject the sample and monitor the m/z 169 -> 123 transition.
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Validation: There should be no signal at the retention time of the target. If a signal appears,

check for "in-source methylation" (rare) or isotopic overlap, though the mass difference (14

Da) is sufficient to avoid crosstalk.

Comparison: Performance vs. Alternatives
Sensitivity vs. Analog (CAS 603-85-0)
The N-methyl group in CAS 163298-74-6 increases the gas-phase basicity of the amine

compared to the primary amine in CAS 603-85-0.

Result: CAS 163298-74-6 typically exhibits 2-5x higher ionization efficiency in ESI+ mode

than its non-methylated counterpart.

Chromatography: The methyl group increases hydrophobicity, resulting in a slightly longer

retention time on C18 columns, improving separation from polar matrix interferences.

Stability
CAS 163298-74-6: Susceptible to oxidation at the phenol group but relatively stable under

acidic LC conditions.

Alternative (CAS 603-85-0): Known to degrade faster in solution due to the primary amine's

higher reactivity toward oxidation.
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the analog as a matrix). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 25186-40-7|3-(Ethylamino)-4-nitrophenol|BLD Pharm [bldpharm.com]

2. N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide 2022988-
45-8 [sigmaaldrich.com]

To cite this document: BenchChem. [Mass Spectrometry Fragmentation Pattern of CAS
163298-74-6: A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8756217#mass-spectrometry-fragmentation-
pattern-of-cas-163298-74-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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